molecular formula C9H10Cl2N2O B1670789 Diuron CAS No. 330-54-1

Diuron

Cat. No.: B1670789
CAS No.: 330-54-1
M. Wt: 233.09 g/mol
InChI Key: XMTQQYYKAHVGBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Diuron is synthesized through a two-step reaction process. The first step involves the reaction of 3,4-dichloroaniline with phosgene to form 3,4-dichlorobenzene isocyanate. In the second step, the 3,4-dichlorobenzene isocyanate is reacted with dimethylamine gas to produce this compound . This method is advantageous as it avoids the decomposition of 3,4-dichlorobenzene isocyanate in an aqueous phase, reducing by-products and saving costs .

Scientific Research Applications

Agricultural Applications

Diuron is primarily used in agriculture to control unwanted vegetation in crops and non-crop areas. Its effectiveness against a broad spectrum of weeds makes it valuable in various agricultural practices.

  • Weed Control : this compound is applied in crops such as sugarcane, cotton, and various fruit and vegetable crops. It acts by inhibiting photosynthesis in target plants, thereby preventing their growth.
  • Non-Crop Areas : It is also used in non-crop areas like roadsides and industrial sites to manage weed growth.

Environmental Management

This compound is employed in environmental management strategies to mitigate weed growth in sensitive ecosystems and urban areas.

  • Aquatic Environments : Studies have shown that this compound can be used to manage aquatic weeds effectively. However, its application requires careful monitoring due to potential toxicity to aquatic organisms .
  • Soil Management : Research indicates that this compound persists in soil, influencing its distribution and potential leaching into groundwater. Understanding its behavior in soil helps develop better management practices to minimize environmental impact .

Removal and Degradation Techniques

Given the environmental concerns associated with this compound, various studies focus on its removal from contaminated water sources.

  • Adsorption Techniques : Recent studies have explored the use of modified biochar as an absorbent for this compound removal from aqueous solutions. For instance, a modified sewage sludge-derived biochar demonstrated a maximum adsorption capacity of 17.7 mg/g .
  • Electrochemical Methods : The electro-Fenton method has been investigated for degrading this compound in water, showing promise in mineralizing the compound while monitoring the formation of potentially toxic metabolites during the process .

Toxicological Studies

Research into the toxic effects of this compound is crucial for understanding its implications for human health and ecosystems.

  • Cellular Impact : A study utilizing Saccharomyces cerevisiae as a biosensor revealed that this compound significantly inhibits cellular respiration at various concentrations, indicating its potential toxicity . The study highlighted the need for further investigation into detoxification mechanisms within organisms exposed to this compound.
  • Environmental Toxicity : Field studies have indicated that this compound can accumulate in aquatic environments, posing risks to local biota. Monitoring its concentrations in surface water and groundwater has become essential for assessing ecological risks .

Case Study 1: Adsorption Capacity of Biochar

A study conducted by Yucan Liu et al. focused on the efficiency of modified sewage sludge-derived biochar for this compound removal from water. The findings indicated high adsorption capacities under varying pH levels, with significant implications for wastewater treatment strategies.

ParameterValue
Maximum Adsorption Capacity17.7 mg/g
pH Range10–2
Regeneration Efficiency96.6% after four cycles

Case Study 2: Toxicity Assessment Using Yeast

In an investigation using Saccharomyces cerevisiae, researchers assessed the acute and chronic effects of this compound on cellular respiration. The study found that exposure to low concentrations resulted in notable inhibition of respiration, emphasizing the herbicide's toxicological profile.

Exposure DurationConcentration (M)% Inhibition
Short-term (6h)101010^{-10}11%
Short-term (6h)10610^{-6}0% (detoxification triggered)
Long-term (24h)10610^{-6}6.06%

Biological Activity

Diuron, chemically known as 3-(3,4-dichlorophenyl)-1,1-dimethylurea, is a widely used herbicide that has raised significant concerns regarding its biological activity and environmental impact. This article synthesizes diverse research findings on the biological effects of this compound, particularly its toxicological effects on aquatic organisms, potential endocrine-disrupting properties, and mechanisms of toxicity.

Overview of this compound

This compound is primarily employed in agriculture for controlling a variety of annual and perennial weeds. Its extensive use has led to its frequent detection in surface waters globally, raising concerns about its ecological and health implications.

Mechanisms of Toxicity

  • Inhibition of Cellular Respiration : this compound acts as a weak inhibitor of cytochrome bc1 (Complex III) in the electron transport chain. Studies have shown that it can inhibit cellular respiration in various organisms, including yeast (Saccharomyces cerevisiae), with significant effects observed at concentrations as low as 101010^{-10} M over short-term exposures. Long-term exposure increases the potential for mitochondrial accumulation and subsequent toxic effects .
  • Endocrine Disruption : Research indicates that this compound and its metabolites exhibit anti-androgenic activity. In studies involving male Nile tilapia (Oreochromis niloticus), this compound exposure led to decreased testosterone levels and impaired spermatogenesis, suggesting potential reproductive toxicity . The metabolites 3,4-dichloroaniline (DCA), 3,4-dichlorophenylurea (DCPU), and 3,4-dichlorophenyl-N-methylurea (DCPMU) were particularly noted for their significant impacts on hormone levels and gonadal health .

Case Study 1: Nile Tilapia Exposure

A study conducted on Nile tilapia exposed to this compound at a concentration of 200 ng/L for 25 days revealed:

  • Testosterone Levels : Significant decreases were observed in testosterone and 11-ketotestosterone.
  • Gonadosomatic Index : A reduction in this index indicated impaired reproductive capacity.
  • Histological Changes : Alterations in gonadal histology were noted, with decreased diameters of seminiferous tubules and reduced germ cell percentages .

Case Study 2: Seagrass Response to this compound

Research on the tropical seagrass Halophila ovalis demonstrated that this compound exposure combined with thermal stress adversely affected photosynthetic performance. The study assessed various combinations of temperature and this compound concentrations (0–30 μg/L) over a 24-hour period:

  • Photosystem II Function : Recovery rates post-exposure were significantly impacted by both stressors, with the lowest recovery observed at higher temperatures (40 °C) and elevated this compound concentrations .

Table 1: Summary of this compound's Effects on Aquatic Organisms

OrganismEffect ObservedConcentrationReference
Nile TilapiaDecreased testosterone levels200 ng/L
Saccharomyces cerevisiaeInhibition of cellular respiration101010^{-10} M
Halophila ovalisImpaired photosynthetic function0–30 μg/L

Environmental Impact

The environmental fate of this compound has been extensively reviewed. It is known to persist in aquatic environments, posing risks to non-target organisms. Regulatory assessments have highlighted concerns about its impact on aquatic ecosystems due to runoff from agricultural applications .

Q & A

Basic Research Questions

Q. How should researchers design experiments to assess Diuron’s acute toxicity in aquatic ecosystems?

Methodological Answer:

  • Use standardized model organisms (e.g., Daphnia magna or zebrafish embryos) under controlled laboratory conditions.
  • Define exposure parameters: concentration gradients (e.g., 0.1–50 mg/L), duration (24–96 hours), and endpoints (mortality, growth inhibition, enzyme activity).
  • Include positive controls (e.g., known toxicants) and negative controls (solvent-only exposure) to validate results .
  • Analyze dose-response relationships using probit or logistic regression models.

Q. What analytical techniques are most reliable for quantifying this compound residues in environmental samples?

Methodological Answer:

  • Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity.
  • Validate methods using spiked recovery tests in matrices like soil, water, and sediment.
  • Account for matrix effects by calibrating with isotope-labeled internal standards (e.g., this compound-d6) .

Q. How can researchers address variability in this compound’s environmental half-life across studies?

Methodological Answer:

  • Conduct meta-analyses of existing data, stratifying by environmental factors (pH, temperature, microbial activity).
  • Perform laboratory microcosm studies to isolate variables (e.g., soil type, organic carbon content).
  • Use kinetic models (e.g., first-order decay) to compare degradation rates under standardized conditions .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in this compound’s epigenetic effects, such as DNA hypomethylation linked to reduced gene expression?

Methodological Answer:

  • Combine qMSRE (quantitative Methylation-Sensitive Restriction Enzyme) analysis with chromatin immunoprecipitation (ChIP) to map methylation patterns and transcription factor binding.
  • Validate paradoxical findings (e.g., hypomethylation with downregulated TRAIL expression) using CRISPR-dCas9-mediated targeted methylation editing .
  • Perform multi-omics integration (methylome, transcriptome, proteome) to identify compensatory regulatory mechanisms.

Q. How can researchers reconcile discrepancies in this compound’s ecotoxicological thresholds reported in freshwater vs. marine systems?

Methodological Answer:

  • Conduct cross-system comparative studies using identical experimental protocols.
  • Apply species sensitivity distribution (SSD) models to assess taxon-specific vulnerability.
  • Factor in salinity-driven changes in this compound bioavailability (e.g., solubility, partitioning coefficients) .

Q. What strategies optimize the detection of this compound’s degradation products in long-term field studies?

Methodological Answer:

  • Use high-resolution mass spectrometry (HRMS) for non-targeted screening of metabolites (e.g., DCA, 3,4-DCA).
  • Deploy passive sampling devices (e.g., POCIS) to capture temporal trends in metabolite accumulation.
  • Integrate microbial community profiling (16S rRNA sequencing) to link degradation pathways with microbial consortia .

Q. Methodological Frameworks

Q. How to formulate a PICOT-compliant research question for this compound’s impact on non-target organisms?

Example Framework:

  • P opulation: Freshwater invertebrates (e.g., Daphnia pulex).
  • I ntervention: Chronic exposure to this compound (5 µg/L for 30 days).
  • C omparison: Organisms exposed to solvent-only controls.
  • O utcome: Changes in acetylcholinesterase activity and reproductive output.
  • T ime: Post-exposure monitoring across two generations .

Q. What statistical methods are appropriate for analyzing contradictory data on this compound’s endocrine-disrupting effects?

Methodological Answer:

  • Apply Bayesian hierarchical models to account for study heterogeneity.
  • Use sensitivity analysis to identify outlier datasets or confounding variables (e.g., coexposure to other herbicides).
  • Validate findings via in vitro receptor-binding assays (e.g., estrogen/androgen receptor transactivation) .

Q. Data Interpretation and Reporting

Q. How to contextualize conflicting results from this compound sorption studies in iron-rich soils (Ferrosols)?

Methodological Answer:

  • Compare biochar-amended vs. aged-biochar soils using Langmuir/Freundlich isotherm models.
  • Quantify iron oxide interactions via X-ray absorption spectroscopy (XAS).
  • Report normalized sorption coefficients (Kd) adjusted for soil organic carbon .

Q. What guidelines ensure reproducibility in this compound-related DNA methylation studies?

Methodological Answer:

  • Adhere to MIAME (Minimum Information About a Methylation Experiment) standards.
  • Include bisulfite conversion efficiency metrics in qMSRE protocols.
  • Deposit raw sequencing data in public repositories (e.g., GEO, ENA) .

Q. Tables for Reference

Table 1: Key Experimental Parameters for this compound Toxicity Studies

ParameterRecommended Range/TechniqueEvidence Source
Exposure duration24–96 hours (acute); 30 days (chronic)
Analytical methodLC-MS/MS (LOQ: 0.01 µg/L)
Epigenetic analysisqMSRE + ChIP-seq

Table 2: Common Pitfalls in this compound Research and Mitigation Strategies

PitfallMitigation Strategy
Matrix interference in LC-MSUse isotope dilution and matrix-matched calibration
Unreported degradation productsDeploy HRMS + non-targeted screening
Overlooked epigenetic crosstalkIntegrate multi-omics datasets

Properties

IUPAC Name

3-(3,4-dichlorophenyl)-1,1-dimethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2N2O/c1-13(2)9(14)12-6-3-4-7(10)8(11)5-6/h3-5H,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMTQQYYKAHVGBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2O
Record name DIURON
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3334
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0020446
Record name Diuron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Diuron is a white crystalline solid. It is a wettable powder. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It can cause illness by inhalation, skin absorption and/or ingestion. It is used as a herbicide., Dry Powder; Dry Powder, Pellets or Large Crystals, White, odorless, crystalline solid. [herbicide]; [NIOSH], White, odorless, crystalline solid., White, odorless, crystalline solid. [herbicide]
Record name DIURON
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3334
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Urea, N'-(3,4-dichlorophenyl)-N,N-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diuron
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/476
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name DIURON
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/354
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Diuron
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0247.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

356 to 374 °F at 760 mmHg (USCG, 1999), Decomposes at 180-190 °C, 356 °F (decomposes), 356 °F (Decomposes)
Record name DIURON
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3334
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Diuron
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/382
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIURON
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/354
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Diuron
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0247.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

0.004 % (NIOSH, 2023), In water, 42.0 mg/L at 25 °C, In water, 37.4 mg/L at 25 °C, Very low solubility in hydrocarbon solvents, In acetone 53, butyl stearate 1.4, benzene 1.2 (all in g/kg at 27 °C). Sparingly soluble in hydrocarbons., 0.004%
Record name DIURON
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3334
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Diuron
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/382
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Diuron
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0247.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.48
Record name Diuron
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/382
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

2e-09 mmHg (NIOSH, 2023), 0.00000001 [mmHg], VP: 6.90X10-8 mm Hg (9.2X10-3 mPa) at 25 °C, VP: 3.1X10-6 mm Hg at 50 °C, 8.25X10-9 mm Hg (1.1X10-3 mPa) at 25 °C, 0.000000002 mmHg
Record name DIURON
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3334
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Diuron
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/476
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Diuron
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/382
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIURON
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/354
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Diuron
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0247.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Mechanism of Action

/Chlorophyll/ fluorescence measurements indicated significant electron transport inhibition in /intact soybean/ leaves 1 hr after treatment with 40 mM solutions of ... diuron., The potent inhibitory effect of substituted ureas on the photosynthetic mechanism of ... plants ... /is exerted through inhibition of/ Hill reaction, ie, evolution of oxygen in presence of living chloroplasts & suitable hydrogen acceptor. /Substituted ureas/
Record name Diuron
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/382
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

The presence of 3,3',4,4'-tetrachloroazobenzene (TCAB) was determined in 3,4-dichloroaniline and its herbicidal derivatives /propanil, diuron, linuron, and neburon,/ using high-pressure liquid chromatography. The concn was in the range of 9-1400 ug/g.
Record name Diuron
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/382
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White, crystalline solid, Colorless crystals, White powder

CAS No.

330-54-1
Record name DIURON
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3334
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Diuron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=330-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diuron [ANSI:BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000330541
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name diuron
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8950
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Urea, N'-(3,4-dichlorophenyl)-N,N-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diuron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name diuron (ISO); 3-(3,4-dichlorophenyl)-1,1-dimethylurea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.778
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIURON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I3SDS92WY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Diuron
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/382
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIURON
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/354
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

318.2 °F (USCG, 1999), 158-159 °C, MP: 159 °C. Decomposes at 180 °C, 316 °F
Record name DIURON
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3334
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Diuron
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/382
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIURON
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/354
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Diuron
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0247.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods

Procedure details

3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea; 3-(α,α,α-trifluoro-m-tolyl)-1,1-dimethylurea; 3-[4-(4-methylphenethyloxy)phenyl]-1-methoxy-1-methylurea; 3-(5-t-butyl-3,4-thiadiazol-2-yl)-4-hydroxy-1-methyl-2-imidazolidone; etc.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
3-(5-t-butyl-3,4-thiadiazol-2-yl)-4-hydroxy-1-methyl-2-imidazolidone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.